4-(1,3-Oxazol-5-yl)benzoyl chloride
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Overview
Description
4-(1,3-Oxazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It features a benzoyl chloride group attached to a 1,3-oxazole ring. This compound is of significant interest in various fields due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
Oxazolone derivatives, to which this compound belongs, have been reported to show promising results due to their biological behavior . They have been found to possess antimicrobial and cytotoxic activity .
Mode of Action
Oxazolone-based molecules are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This binding can lead to a variety of biological actions.
Biochemical Pathways
Oxazolone compounds are known to be versatile and demonstrate a variety of biological actions, facilitating a variety of applications in the fields of chemistry, biology, and material science .
Pharmacokinetics
The lipophilic character of similar compounds has been suggested to enhance their antimicrobial effect .
Result of Action
Oxazolone derivatives have been reported to show good to moderate antibacterial activity as compared to the standard streptomycin . They also exhibit cytotoxic activity .
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out at ambient temperature , suggesting that environmental conditions could potentially influence the stability and efficacy of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Oxazol-5-yl)benzoyl chloride typically involves the reaction of 4-(1,3-oxazol-5-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Oxazol-5-yl)benzoic acid+Thionyl chloride→4-(1,3-Oxazol-5-yl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Oxazol-5-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(1,3-oxazol-5-yl)benzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
4-(1,3-Oxazol-5-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-(1,3-Oxazol-5-yl)benzoic acid: The precursor to 4-(1,3-Oxazol-5-yl)benzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.
4-(1,3-Oxazol-5-yl)benzyl chloride: Similar structure but with a benzyl chloride group instead of a benzoyl chloride group.
4-(1,3-Oxazol-5-yl)benzamide: An amide derivative of 4-(1,3-Oxazol-5-yl)benzoic acid.
Uniqueness: this compound is unique due to its reactivity as an acylating agent, making it valuable in the synthesis of various derivatives. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWXQMLYMQYGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610694 |
Source
|
Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679807-12-6 |
Source
|
Record name | Benzoyl chloride, 4-(5-oxazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=679807-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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